Methyl 4-(n-acetylacetamido)-2-hydroxybenzoate
Overview
Description
Scientific Research Applications
Crystal Structure and Computational Analysis
A study detailed the single crystal X-ray structure of methyl 4-hydroxybenzoate, a closely related compound, at 120 K, showing its condensation into a 3D framework via extensive hydrogen bonding. Hirshfeld surface and computational analyses, including Hartree Fock and Density Functional Theory methods, were conducted to determine molecular interactions, potentially underlining its pharmaceutical activity. This research underscores the molecule's significance in understanding the structural basis of its activity and applications in material science and pharmaceuticals (Sharfalddin et al., 2020).
Solubility and Pharmaceutical Interpretation
Another study explored the solubility of various parabens, closely related to methyl 4-(n-acetylacetamido)-2-hydroxybenzoate, highlighting their non-linear van't Hoff solubility temperature plots. This work is crucial for pharmaceutical sciences, offering insights into the physicochemical properties of these compounds, which can impact formulation and stability of pharmaceutical products (Grant et al., 1984).
Antiparasitic and Antibacterial Activities
Research on derivatives of methyl-2-ethoxybenzoate demonstrated anti-coccidial activity, suggesting potential applications in developing antiparasitic agents. Such studies are pivotal for discovering new treatments for parasitic infections (Rogers et al., 1964). Additionally, zinc complexes of benzothiazole-derived Schiff bases, synthesized from 2-acetamidobenzaldehyde, exhibited antibacterial activity against pathogenic strains. This indicates the potential for this compound derivatives in antimicrobial applications (Chohan et al., 2003).
Environmental Impact and Detection Methods
Studies on the occurrence, fate, and behavior of parabens in aquatic environments reviewed their ubiquity, degradation, and persistence, contributing to our understanding of environmental contamination and potential ecological impacts (Haman et al., 2015). The development of an HPLC–MS/MS method for the analysis of parabens in food demonstrates the importance of accurate detection techniques for monitoring and ensuring the safety of consumer products (Cao et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
methyl 4-(diacetylamino)-2-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-7(14)13(8(2)15)9-4-5-10(11(16)6-9)12(17)18-3/h4-6,16H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYWHTPYAGVMCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC(=C(C=C1)C(=O)OC)O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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